molecular formula C17H20N2O3 B11174471 N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B11174471
M. Wt: 300.35 g/mol
InChI Key: BZZJXLCKMHCDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide: is a chemical compound with the molecular formula C₁₇H₂₀N₂O₃ It is known for its unique structure, which includes a cycloheptyl group attached to an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the reaction of phthalic anhydride with cycloheptylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-cycloheptyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C17H20N2O3/c20-15(18-12-7-3-1-2-4-8-12)11-19-16(21)13-9-5-6-10-14(13)17(19)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,20)

InChI Key

BZZJXLCKMHCDFB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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